

How to reduce autofluorescence with EC-17 imaging

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Compound of Interest

Compound Name: EC-17 disodium salt

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Technical Support Center: EC-17 Imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce autofluorescence when using the EC-17 imaging agent.

Frequently Asked Questions (FAQs)

Q1: What is EC-17, and why is autofluorescence a common issue with it?

EC-17, also known as Folate-FITC, is a fluorescent imaging agent that targets the folate receptor alpha ($FR\alpha$), a protein often overexpressed on the surface of cancer cells, particularly in ovarian and breast cancers. EC-17 consists of folic acid linked to fluorescein isothiocyanate (FITC).

Autofluorescence is a common challenge in EC-17 imaging because its fluorescent component, FITC, has an excitation maximum of approximately 490-494 nm and an emission maximum around 520 nm.[1][2][3][4][5][6] This places its signal in the blue-green region of the visible spectrum, a range where endogenous cellular components naturally fluoresce, leading to a high background signal that can obscure the specific EC-17 signal.

Q2: What are the primary sources of autofluorescence in my samples when using EC-17?

Troubleshooting & Optimization





Autofluorescence in biological samples originates from several endogenous molecules and can be exacerbated by sample preparation methods. Common sources include:

- Endogenous Fluorophores: Molecules like NADH, flavins, collagen, and elastin are naturally present in tissues and fluoresce in the same spectral region as EC-17.[7] Lipofuscin, a granular pigment that accumulates with age in cells, is another major source of broad-spectrum autofluorescence.[7]
- Fixation: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[8][9]
- Red Blood Cells: The heme in red blood cells can cause significant autofluorescence.
- Culture Media: For live-cell imaging, components in the culture medium like phenol red and fetal bovine serum (FBS) can contribute to background fluorescence.

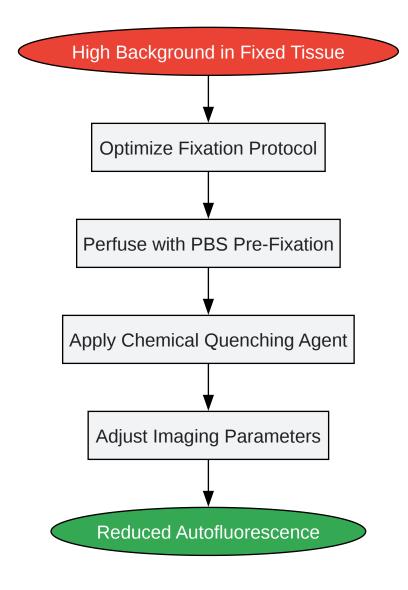
Q3: How can I determine if the background signal in my EC-17 images is due to autofluorescence?

To confirm that the background signal is from autofluorescence, you should include an unstained control in your experiment. This control sample should undergo the exact same preparation and imaging protocol as your EC-17 stained samples but without the addition of the EC-17 agent. Any fluorescence detected in this unstained control can be attributed to autofluorescence.

Troubleshooting Guides Issue 1: High background fluorescence in fixed tissue sections.

High background in fixed tissues often results from fixation-induced autofluorescence or endogenous fluorophores like collagen and lipofuscin.





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Caption: Decision workflow for troubleshooting high background in fixed tissues.

- Optimize Fixation:
 - Minimize Fixation Time: Use the shortest possible fixation time that still preserves tissue morphology.[7]
 - Choose an Appropriate Fixative: If possible, consider using a non-aldehyde fixative like ice-cold methanol or ethanol, especially for cell surface markers. If using aldehydes, paraformaldehyde generally induces less autofluorescence than glutaraldehyde.



- Pre-Fixation Perfusion: Perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[7]
- Chemical Quenching: After fixation and before EC-17 staining, treat the tissue with a quenching agent. The choice of agent depends on the primary source of autofluorescence.

Quenching Agent	Target Autofluoresce nce	Concentration	Incubation Time	Key Consideration s
Sodium Borohydride (NaBH4)	Aldehyde- induced	0.1 - 1 mg/mL in PBS	10-30 minutes	Prepare fresh. Can have variable results and may affect antigenicity.[7]
Sudan Black B	Lipofuscin	0.1% - 0.3% in 70% ethanol	10-20 minutes	Effective for lipofuscin but can introduce its own fluorescence in the far-red spectrum.[2]
TrueBlack®	Lipofuscin and other sources	1X solution in 70% ethanol	30 seconds	A commercial alternative to Sudan Black B with less off-target fluorescence.[2]
TrueVIEW®	Non-lipofuscin (collagen, RBCs, fixative-induced)	Provided in kit	~5 minutes	A commercial kit compatible with FITC that reduces autofluorescence from multiple sources.[8]

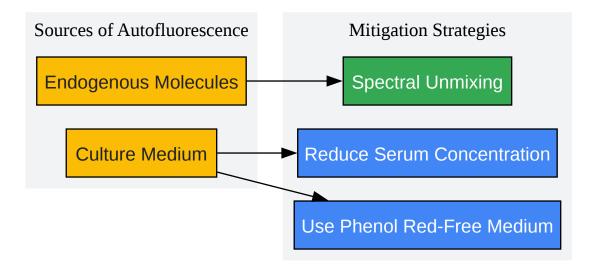


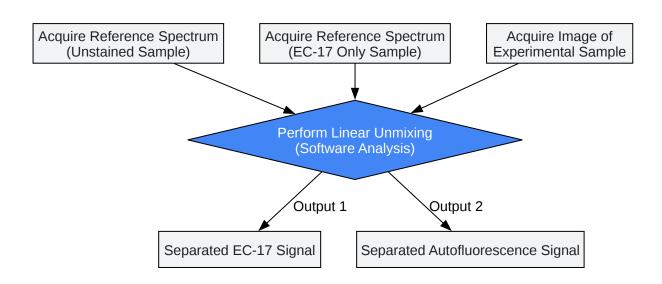
- After fixation and permeabilization, wash the samples three times with PBS for 5 minutes each.
- Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
- Immerse the samples in the sodium borohydride solution and incubate for 20-30 minutes at room temperature.
- Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.
- Proceed with your standard immunolabeling protocol for EC-17.

Issue 2: High background in live-cell imaging.

For live-cell imaging, autofluorescence is often caused by components in the culture medium or endogenous cellular molecules like NADH and flavins.







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